molecular formula C9H7BrO4 B12996100 2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde

2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde

Cat. No.: B12996100
M. Wt: 259.05 g/mol
InChI Key: PQIAHPNFXDEWFS-UHFFFAOYSA-N
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Description

2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde is an organic compound with the molecular formula C8H7BrO3 It is a derivative of isophthalaldehyde, characterized by the presence of bromine, hydroxyl, and methoxy groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde typically involves the bromination of 4-hydroxy-5-methoxyisophthalaldehyde. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply to its industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-hydroxy-5-methoxyisophthalaldehyde is unique due to the combination of bromine, hydroxyl, and methoxy groups on the isophthalaldehyde framework.

Properties

Molecular Formula

C9H7BrO4

Molecular Weight

259.05 g/mol

IUPAC Name

2-bromo-4-hydroxy-5-methoxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C9H7BrO4/c1-14-7-2-5(3-11)8(10)6(4-12)9(7)13/h2-4,13H,1H3

InChI Key

PQIAHPNFXDEWFS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)C=O)O

Origin of Product

United States

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